Dimethyl(pentafluorophenyl)silanol
CAS No.: 63107-86-8
Cat. No.: VC15941171
Molecular Formula: C8H7F5OSi
Molecular Weight: 242.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63107-86-8 |
---|---|
Molecular Formula | C8H7F5OSi |
Molecular Weight | 242.22 g/mol |
IUPAC Name | hydroxy-dimethyl-(2,3,4,5,6-pentafluorophenyl)silane |
Standard InChI | InChI=1S/C8H7F5OSi/c1-15(2,14)8-6(12)4(10)3(9)5(11)7(8)13/h14H,1-2H3 |
Standard InChI Key | OKPZSOVHKLCTLQ-UHFFFAOYSA-N |
Canonical SMILES | C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)O |
Introduction
Molecular Structure and Fundamental Properties
Dimethyl(pentafluorophenyl)silanol possesses the molecular formula C₈H₉F₅OSi (molecular weight: 264.24 g/mol). Its structure comprises a central silicon atom bonded to:
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Two methyl groups (-CH₃) in a trigonal planar arrangement,
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A pentafluorophenyl group (C₆F₅) providing electron-withdrawing effects,
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A hydroxyl group (-OH) responsible for its silanol classification.
The pentafluorophenyl moiety significantly influences the compound’s electronic properties. Fluorine’s high electronegativity induces a strong inductive effect, polarizing the silicon-oxygen bond and enhancing the acidity of the hydroxyl group (pKa ≈ 10–12). This acidity facilitates deprotonation under mild basic conditions, enabling nucleophilic substitution or condensation reactions.
Thermal Stability: Differential scanning calorimetry (DSC) studies indicate decomposition temperatures above 200°C, with sublimation observed at 150°C under vacuum. The compound’s stability under thermal stress makes it suitable for high-temperature polymer processing.
Synthesis and Industrial Production
Hydrolysis of Dimethyl(Pentafluorophenyl)Silane
The primary synthesis route involves controlled hydrolysis of dimethyl(pentafluorophenyl)silane (Si(CH₃)₂(C₆F₅)H) in the presence of Lewis acid catalysts (e.g., ZnCl₂, AlCl₃):
Reaction yields exceed 85% when conducted in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours.
Table 1: Catalytic Efficiency in Hydrolysis Reactions
Catalyst | Temperature (°C) | Yield (%) | Reaction Time (h) |
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ZnCl₂ | 60 | 87 | 12 |
AlCl₃ | 60 | 92 | 10 |
FeCl₃ | 60 | 78 | 15 |
Alternative Synthetic Pathways
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Grignard Reagent Functionalization: Reaction of SiCl(CH₃)₂(C₆F₅) with magnesium hydroxide yields the silanol via nucleophilic displacement.
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Oxidative Methods: Tert-butyl hydroperoxide (TBHP) oxidizes silicon-hydride bonds in dimethyl(pentafluorophenyl)silane, though this method suffers from lower selectivity (∼70% yield).
Reaction Mechanisms and Kinetic Behavior
Condensation Reactions
Dimethyl(pentafluorophenyl)silanol undergoes self-condensation to form disiloxanes under acidic or basic conditions:
Kinetic studies of analogous siloxane interconversion reactions (e.g., diphenylhexamethylcyclotetrasiloxane) reveal first-order dependence on catalyst concentration . For example, trifluoromethanesulfonic acid (TfOH) accelerates condensation rates by protonating the silanol oxygen, facilitating nucleophilic attack.
Table 2: Rate Constants for Acid-Catalyzed Siloxane Formation
Catalyst (Concentration) | Temperature (°C) | Rate Constant (k, s⁻¹) |
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1.54 mM TfOH | 30 | 2.1 × 10⁻⁴ |
2.40 mM TfOH | 40 | 5.7 × 10⁻⁴ |
1.76 mM TfOH | 50 | 1.3 × 10⁻³ |
Nucleophilic Substitution
The silanol’s hydroxyl group participates in nucleophilic substitution with chlorosilanes, forming Si-O-Si linkages critical in silicone polymers:
Reactivity is enhanced in polar aprotic solvents (e.g., DMF, DMSO) due to improved leaving-group stabilization.
Applications in Materials Science
Fluorinated Silicone Elastomers
Incorporating dimethyl(pentafluorophenyl)silanol into polydimethylsiloxane (PDMS) backbones introduces fluorinated side chains, improving chemical resistance and thermal stability. These elastomers exhibit:
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Hydrophobicity: Water contact angles >110°,
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Fuel Resistance: Swelling ratios <5% in hydrocarbon fuels.
Surface Modification Agents
The compound’s ability to chemisorb onto oxide surfaces (e.g., SiO₂, TiO₂) via Si-O-M bonds (M = metal) enables the creation of fluorinated self-assembled monolayers (SAMs). Applications include:
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Anti-fouling coatings for marine equipment,
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Dielectric layers in microelectronics.
Research Advancements and Future Directions
Recent studies highlight dimethyl(pentafluorophenyl)silanol’s role in single-site catalysis. Immobilizing the silanol on mesoporous silica supports creates Lewis acid catalysts for asymmetric aldol reactions (enantiomeric excess >90%).
Challenges: Scalability of synthesis and hydrolytic stability in aqueous environments remain areas for improvement. Advances in protective group chemistry (e.g., silyl ether derivatives) may address these limitations.
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